N-Isopropylpyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isopropylpyrrolidine-1-sulfonamide is an organosulfur compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by the presence of a sulfonamide group attached to a pyrrolidine ring, which is further substituted with an isopropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropylpyrrolidine-1-sulfonamide typically involves the reaction of pyrrolidine with sulfonyl chlorides in the presence of a base. The isopropyl group can be introduced through alkylation reactions. Common reagents used in these reactions include sodium hydride (NaH) or potassium carbonate (K2CO3) as bases, and solvents like dichloromethane (CH2Cl2) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: N-Isopropylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to sulfinamides or sulfenamides.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinamides or sulfenamides.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Isopropylpyrrolidine-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting bacterial infections.
Industry: this compound is used in the production of polymers and other materials with specialized properties.
Mechanism of Action
The mechanism of action of N-Isopropylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folic acid synthesis, such as dihydropteroate synthetase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria, leading to their growth inhibition.
Comparison with Similar Compounds
Sulfanilamide: A simple sulfonamide with a similar mechanism of action.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Another sulfonamide used in combination with pyrimethamine for treating toxoplasmosis.
Uniqueness: N-Isopropylpyrrolidine-1-sulfonamide is unique due to its specific structural features, such as the pyrrolidine ring and isopropyl substitution, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides.
Properties
Molecular Formula |
C7H16N2O2S |
---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-propan-2-ylpyrrolidine-1-sulfonamide |
InChI |
InChI=1S/C7H16N2O2S/c1-7(2)8-12(10,11)9-5-3-4-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
RUHWAWJHPSIVNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NS(=O)(=O)N1CCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.